molecular formula C4H5Cl B1584404 3-Chloro-1-butyne CAS No. 21020-24-6

3-Chloro-1-butyne

Cat. No.: B1584404
CAS No.: 21020-24-6
M. Wt: 88.53 g/mol
InChI Key: PZFBULOUMNPBFA-UHFFFAOYSA-N
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Description

3-Chloro-1-butyne is an organic compound with the molecular formula C₄H₅Cl. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1-butyne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride, resulting in the formation of this compound. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, this compound can be produced via the chlorination of 1-butyne. This process involves the addition of chlorine gas to 1-butyne in the presence of a catalyst, such as iron(III) chloride, to yield this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-butyne undergoes a variety of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form carbonyl compounds or reduced to yield alkenes and alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide in aqueous or alcoholic solution.

    Addition Reactions: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

    Oxidation Reactions: Potassium permanganate or ozone.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: 3-hydroxy-1-butyne.

    Addition Reactions: 3,3-dichloro-1-butene.

    Oxidation Reactions: 3-chlorobutanal.

    Reduction Reactions: 3-chloro-1-butene.

Scientific Research Applications

3-Chloro-1-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition, particularly in the investigation of enzymes that interact with alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-1-butyne involves its reactivity with nucleophiles and electrophiles. The triple bond and the chlorine atom make it a versatile intermediate, capable of undergoing various chemical transformations. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes that interact with alkynes, thereby blocking their activity.

Comparison with Similar Compounds

    3-Chloro-1-butene: Similar in structure but contains a double bond instead of a triple bond.

    3-Bromo-1-butyne: Contains a bromine atom instead of chlorine.

    1-Butyne: Lacks the chlorine atom, making it less reactive in substitution reactions.

Uniqueness: 3-Chloro-1-butyne is unique due to the presence of both a chlorine atom and a triple bond, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

3-chlorobut-1-yne
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFBULOUMNPBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl
Source PubChem
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DSSTOX Substance ID

DTXSID70871320
Record name 1-Butyne, 3-chloro-
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Molecular Weight

88.53 g/mol
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Physical Description

Clear colorless liquid; [TCI America MSDS]
Record name 3-Chloro-1-butyne
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Vapor Pressure

140.0 [mmHg]
Record name 3-Chloro-1-butyne
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CAS No.

21020-24-6
Record name 3-Chloro-1-butyne
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Record name 1-Butyne, 3-chloro-
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Record name 1-Butyne, 3-chloro-
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Record name 1-Butyne, 3-chloro-
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Record name 3-chlorobut-1-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-chloro-1-butyne of particular interest for studying chiroptical properties like vibrational circular dichroism (VCD)?

A1: this compound represents a relatively simple chiral molecule, existing primarily as a single conformer in its natural state [, ]. This characteristic makes it an excellent model system for evaluating the accuracy of theoretical predictions for chiroptical properties like VCD, as the spectral interpretation is less complicated compared to molecules with multiple conformers.

Q2: How well do computational methods predict the observed spectroscopic properties of this compound?

A2: Density functional theory (DFT) calculations using large basis sets have shown excellent agreement with experimental data for specific rotation, providing strong support for the assigned absolute configuration of (+)-3-chloro-1-butyne as (R) []. While the predicted vibrational absorption and VCD spectra aligned qualitatively with experimental observations, some quantitative discrepancies in integrated intensities were observed []. This highlights the need for continued refinement of theoretical models and emphasizes the importance of comparing experimental and computational data for accurate spectral interpretation.

Q3: What novel approach has been proposed for quantitatively comparing experimental and calculated VCD spectra?

A3: Researchers have developed a method based on the similarity of "dissymmetry factor spectra," which are derived from both experimental and calculated VCD and absorption data []. This approach focuses on robust spectral regions, minimizing the influence of noise and discrepancies in less reliable regions. Application of this method to this compound and other chiral molecules demonstrated improved confidence in assigning absolute configurations based on VCD data [].

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